5-Chloropyrido[4,3-b]pyrazine
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Overview
Description
5-Chloropyrido[4,3-b]pyrazine is a chemical compound with the molecular formula C7H4ClN3 . It has a molecular weight of 165.58 .
Synthesis Analysis
Pyrrolopyrazine derivatives, which include 5-Chloropyrido[4,3-b]pyrazine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The synthesis process of peptidomimetic with the pyrrolo[3,4-b]pyrazine core starts with “5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine” and interacts with N-protected amino acid hydrazides and amino acid .Molecular Structure Analysis
The molecular structure of 5-Chloropyrido[4,3-b]pyrazine consists of a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C7H4ClN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloropyrido[4,3-b]pyrazine are not clearly mentioned in the search results, pyrrolopyrazine derivatives, in general, have been reported to exhibit various biological activities, indicating their potential involvement in a range of chemical reactions .Physical And Chemical Properties Analysis
5-Chloropyrido[4,3-b]pyrazine is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications
Life Science Research
5-Chloropyrido[4,3-b]pyrazine is used in various areas of life science research . Scientists with expertise in life science, material science, chemical synthesis, chromatography, and analytical fields have been using this compound for their research .
Medicinal Chemistry
Pyrrolopyrazine derivatives, which include 5-Chloropyrido[4,3-b]pyrazine, have been used in medicinal chemistry . These compounds have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Drug Discovery
The structure of pyrrolopyrazine, including 5-Chloropyrido[4,3-b]pyrazine, is an attractive scaffold for drug discovery research . It’s been used in the design and synthesis of new leads to treat various diseases .
Peptidomimetic Synthesis
5-Chloropyrido[4,3-b]pyrazine has been used in the synthesis of peptidomimetics . These are small protein-like chains designed to mimic a peptide.
Material Science Research
This compound is also used in material science research . It’s been used in the development of new materials with unique properties.
Analytical Chemistry
In the field of analytical chemistry, 5-Chloropyrido[4,3-b]pyrazine is used as a standard or reagent .
Safety and Hazards
The safety information for 5-Chloropyrido[4,3-b]pyrazine indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
Pyrrolopyrazine derivatives, including 5-Chloropyrido[4,3-b]pyrazine, are considered attractive scaffolds for drug discovery research . The synthetic methods and biological activities of these compounds can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
5-chloropyrido[3,4-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBUQZAPGNANJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=CN=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476329 |
Source
|
Record name | 5-Chloropyrido[4,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrido[4,3-b]pyrazine | |
CAS RN |
214045-82-6 |
Source
|
Record name | 5-Chloropyrido[4,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How is 5-chloropyrido[3,4-b]pyrazine synthesized?
A1: The research paper describes a synthetic method using 2-chloro-3,4-diaminopyridine as a starting material []. This compound reacts with various 1,2-dicarbonyl compounds to form the desired 5-chloropyrido[3,4-b]pyrazines. The reaction with unsymmetrical glyoxals leads to a mixture of two regioisomers, with 2-substituted pyrido[3,4-b]-pyrazines being the major product [].
Q2: Can the regiochemistry of the synthesized pyrido[3,4-b]pyrazines be determined?
A2: Yes, the research paper states that the regiochemistry of the synthesized compounds, specifically when using unsymmetrical glyoxals, was definitively determined using 2D-NMR experiments []. This technique allows for the identification and differentiation of the different isomers formed during the reaction.
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